molecular formula C10H14SSe B12679606 Benzene, ((2-(ethenylseleno)ethyl)thio)- CAS No. 90053-42-2

Benzene, ((2-(ethenylseleno)ethyl)thio)-

Cat. No.: B12679606
CAS No.: 90053-42-2
M. Wt: 245.26 g/mol
InChI Key: ZYGRWMLJSLCVHU-UHFFFAOYSA-N
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Description

Benzene, ((2-(ethenylseleno)ethyl)thio)- is an organoselenium compound that features a benzene ring substituted with a thioether group and an ethenylseleno group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, ((2-(ethenylseleno)ethyl)thio)- typically involves the introduction of the ethenylseleno and thioether groups onto a benzene ring. One common method is the nucleophilic substitution reaction where a benzene derivative is treated with a selenoether and a thioether under specific conditions. The reaction often requires a catalyst and is carried out under inert atmosphere to prevent oxidation of the selenium compound.

Industrial Production Methods

Industrial production of Benzene, ((2-(ethenylseleno)ethyl)thio)- may involve multi-step processes that ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Benzene, ((2-(ethenylseleno)ethyl)thio)- undergoes various chemical reactions, including:

    Oxidation: The selenium and sulfur atoms in the compound can be oxidized to form selenoxides and sulfoxides, respectively.

    Reduction: The compound can be reduced to remove the ethenyl group or to convert the selenoether and thioether groups to their corresponding hydrogenated forms.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Selenoxides and sulfoxides.

    Reduction: Hydrogenated derivatives of the original compound.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, ((2-(ethenylseleno)ethyl)thio)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to introduce selenium and sulfur functionalities into complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, ((2-(ethenylseleno)ethyl)thio)- involves its interaction with molecular targets through its selenium and sulfur atoms. These atoms can form bonds with various biological molecules, influencing their function. The compound may also undergo redox reactions, contributing to its biological activity by modulating oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzene, ((2-(ethylthio)ethyl)thio)-: Similar structure but lacks the selenium atom.

    Benzene, ((2-(vinylthio)ethyl)thio)-: Similar structure but with a vinyl group instead of an ethenyl group.

    Benzene, ((2-(ethenylseleno)ethyl)seleno)-: Similar structure but with an additional selenoether group.

Uniqueness

Benzene, ((2-(ethenylseleno)ethyl)thio)- is unique due to the presence of both selenium and sulfur atoms, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

90053-42-2

Molecular Formula

C10H14SSe

Molecular Weight

245.26 g/mol

IUPAC Name

2-ethylselanylethylsulfanylbenzene

InChI

InChI=1S/C10H14SSe/c1-2-12-9-8-11-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

ZYGRWMLJSLCVHU-UHFFFAOYSA-N

Canonical SMILES

CC[Se]CCSC1=CC=CC=C1

Origin of Product

United States

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